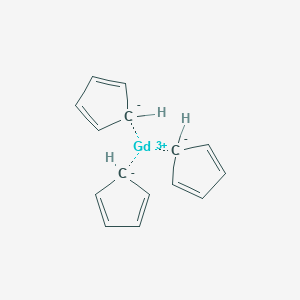
Tris(cyclopentadienyl)gadolinium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(cyclopentadienyl)gadolinium(III) is an organometallic compound with the formula [Gd(C5H5)3]. It is composed of a gadolinium ion coordinated to three cyclopentadienyl ligands. This compound is known for its unique magnetic properties, making it valuable in various scientific research applications .
Mechanism of Action
Target of Action
It’s worth noting that gadolinium compounds are often used in medical imaging, particularly in magnetic resonance imaging (mri), due to their paramagnetic properties .
Biochemical Pathways
The biochemical pathways affected by Tris(cyclopentadienyl)gadolinium(III) are currently unknown . As with its mode of action, more research is required to fully understand the compound’s impact on cellular and molecular pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Tris(cyclopentadienyl)gadolinium(III), it is noted to be air and moisture sensitive . Therefore, it should be handled and stored appropriately to maintain its stability and effectiveness.
Preparation Methods
The synthesis of Tris(cyclopentadienyl)gadolinium(III) typically involves the reaction of gadolinium chloride with cyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition. The product is then purified through sublimation or recrystallization .
Chemical Reactions Analysis
Tris(cyclopentadienyl)gadolinium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or bromine, leading to the formation of gadolinium oxide and cyclopentadienyl halides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of gadolinium hydrides.
Scientific Research Applications
Tris(cyclopentadienyl)gadolinium(III) has several scientific research applications:
Magnetic Resonance Imaging (MRI): Due to its unique magnetic properties, it is used as a contrast agent in MRI to enhance image quality.
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: It is employed in the development of new magnetic materials and nanomaterials.
Biomedical Research: The compound is studied for its potential use in targeted drug delivery and as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Tris(cyclopentadienyl)gadolinium(III) is unique compared to other similar compounds due to its specific magnetic properties and stability. Similar compounds include:
- Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum
- Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)thulium
These compounds share similar structures but differ in their magnetic and catalytic properties, making Tris(cyclopentadienyl)gadolinium(III) particularly valuable for specific applications .
Properties
CAS No. |
1272-21-5 |
|---|---|
Molecular Formula |
C15H15Gd |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;gadolinium(3+) |
InChI |
InChI=1S/3C5H5.Gd/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
InChI Key |
WPVCUPCREAIUBK-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Gd+3] |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Gd+3] |
Key on ui other cas no. |
1272-21-5 |
Pictograms |
Flammable |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















